

Application Note: NMR Analysis of N-Boc-erythro-sphingosine

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Compound of Interest

Compound Name: *N-Boc-erythro-sphingosine*

Cat. No.: *B8558162*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of **N-Boc-erythro-sphingosine**, a critical intermediate in the synthesis of various sphingolipids and related drug candidates. The protocols outlined herein cover sample preparation, data acquisition for 1D (^1H and ^{13}C) and 2D (COSY, HSQC) NMR spectroscopy, and data presentation. This guide is intended to assist researchers in obtaining high-quality, reproducible NMR data for structural verification and further studies.

Introduction

N-Boc-erythro-sphingosine is a protected form of erythro-sphingosine, an 18-carbon amino alcohol with a long unsaturated hydrocarbon chain that forms a primary part of sphingolipids. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for selective chemical modifications at other positions of the molecule. Accurate structural elucidation and purity assessment by NMR spectroscopy are crucial for its use in synthetic chemistry and drug development. This application note provides the necessary protocols and data interpretation guidelines for the comprehensive NMR analysis of this compound.

Data Presentation

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for **N-Boc-erythro-sphingosine**, based on data from closely related structures and general principles of NMR spectroscopy.^[1] The data is referenced to a standard solvent, Chloroform-d (CDCl_3).

Table 1: ^1H NMR Chemical Shift Data for **N-Boc-erythro-sphingosine** in CDCl_3

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-NH-Boc	~4.78	br. s	-
H-4	~5.55	dt	13.6, 6.7
H-5	~5.40	m	-
H-2	~3.70	m	-
H-3	~3.62	m	-
H-1a, H-1b	~3.65	m	-
H-6a, H-6b	~2.00	dd	14.4, 7.2
-C(CH ₃) ₃ (Boc)	1.44	s	-
-(CH ₂) _n -	1.24 - 1.37	m	-
-CH ₃ (terminal)	0.88	t	7.0

Table 2: ^{13}C NMR Chemical Shift Data for **N-Boc-erythro-sphingosine** in CDCl_3

Carbon Assignment	Chemical Shift (δ , ppm)
C=O (Boc)	155.71
C-4	134.8
C-5	125.5
C-O (Boc)	79.4
C-3	73.48
C-2	50.1
C-6	32.7
-(CH ₂) _n -	29.2 - 31.9
-C(CH ₃) ₃ (Boc)	28.4
-CH ₂ -CH ₃	22.7
-CH ₃ (terminal)	14.1

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

- **N-Boc-erythro-sphingosine** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
- Deuterated chloroform (CDCl₃) of high purity
- 5 mm NMR tubes
- Glass vial
- Pipette
- Vortex mixer

Protocol:

- Accurately weigh the desired amount of **N-Boc-erythro-sphingosine** into a clean, dry glass vial.
- Add approximately 0.6-0.7 mL of CDCl_3 to the vial.
- Gently vortex the vial until the sample is completely dissolved. Visually inspect for any undissolved particulates.
- Carefully transfer the solution into a clean 5 mm NMR tube using a pipette. Avoid creating air bubbles.
- Ensure the solvent height in the NMR tube is between 4 and 5 cm.
- Cap the NMR tube securely.

1D NMR Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

^1H NMR Parameters:

- Pulse Program: zg30 or similar standard 1D proton pulse sequence
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans (NS): 16-64 (adjust for desired signal-to-noise)
- Relaxation Delay (D1): 1.0 s
- Acquisition Time (AQ): ~3-4 s
- Spectral Width (SW): 16 ppm
- Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (~5 ppm)

^{13}C NMR Parameters:

- Pulse Program: zgpg30 or similar proton-decoupled 1D carbon pulse sequence
- Solvent: CDCl_3
- Temperature: 298 K
- Number of Scans (NS): 1024 or more (adjust for desired signal-to-noise)
- Relaxation Delay (D1): 2.0 s
- Acquisition Time (AQ): ~1-2 s
- Spectral Width (SW): 200-220 ppm
- Transmitter Frequency Offset (O1p): Centered on the spectral region of interest (~100 ppm)

2D NMR Data Acquisition (COSY and HSQC)

2D NMR experiments are essential for unambiguous assignment of proton and carbon signals.

 ^1H - ^1H COSY (Correlation Spectroscopy):

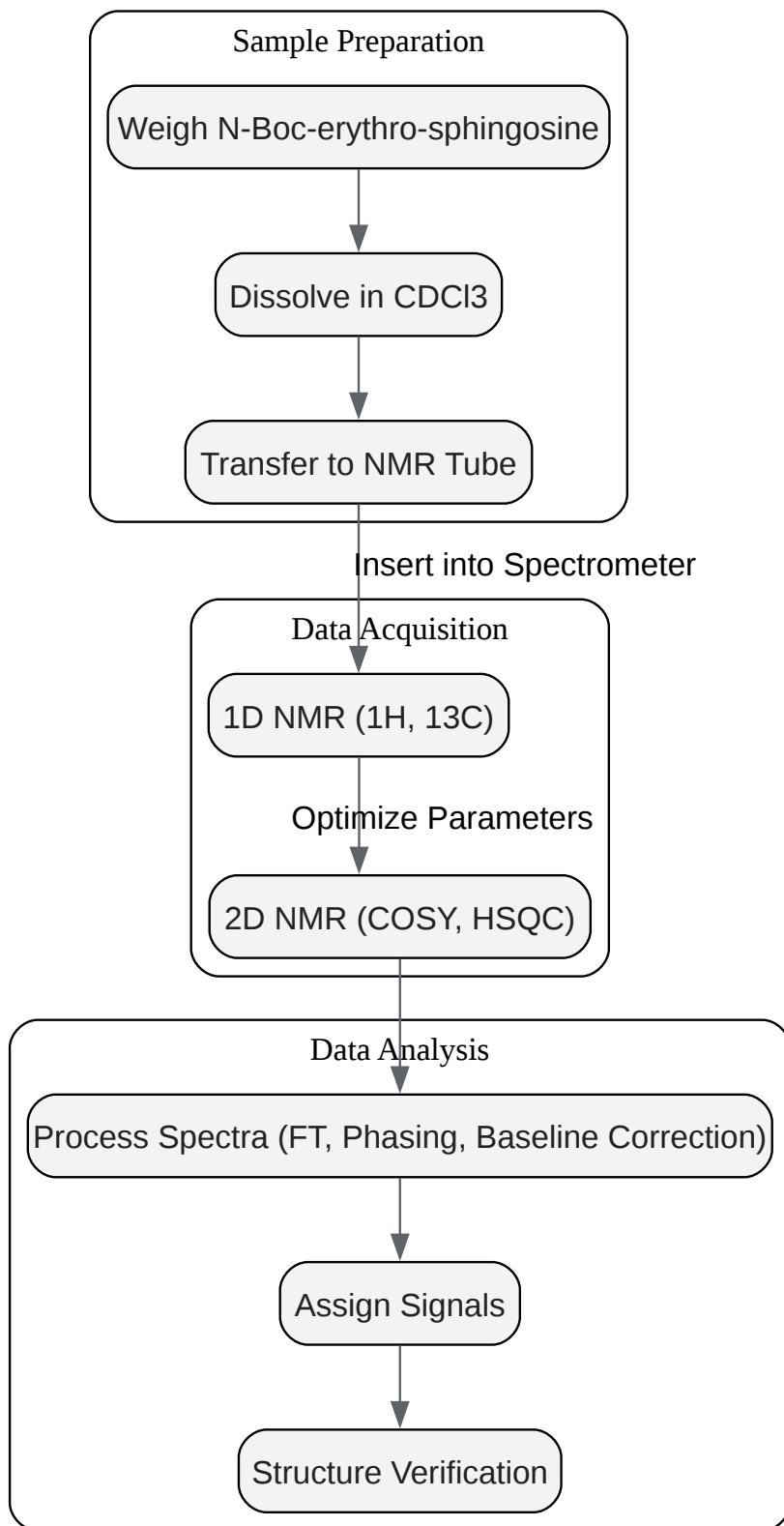
- Pulse Program: cosygpqf or similar gradient-selected COSY sequence
- Parameters: Use the same spectral width and offset as the 1D ^1H experiment. Adjust the number of scans and increments for desired resolution and sensitivity.

 ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):

- Pulse Program: hsqcedetgpsisp2.2 or similar edited HSQC sequence for multiplicity information (CH/CH_3 vs. CH_2)
- Parameters: Set the ^1H spectral width and offset as in the 1D ^1H experiment. The ^{13}C spectral width should encompass all expected carbon signals.

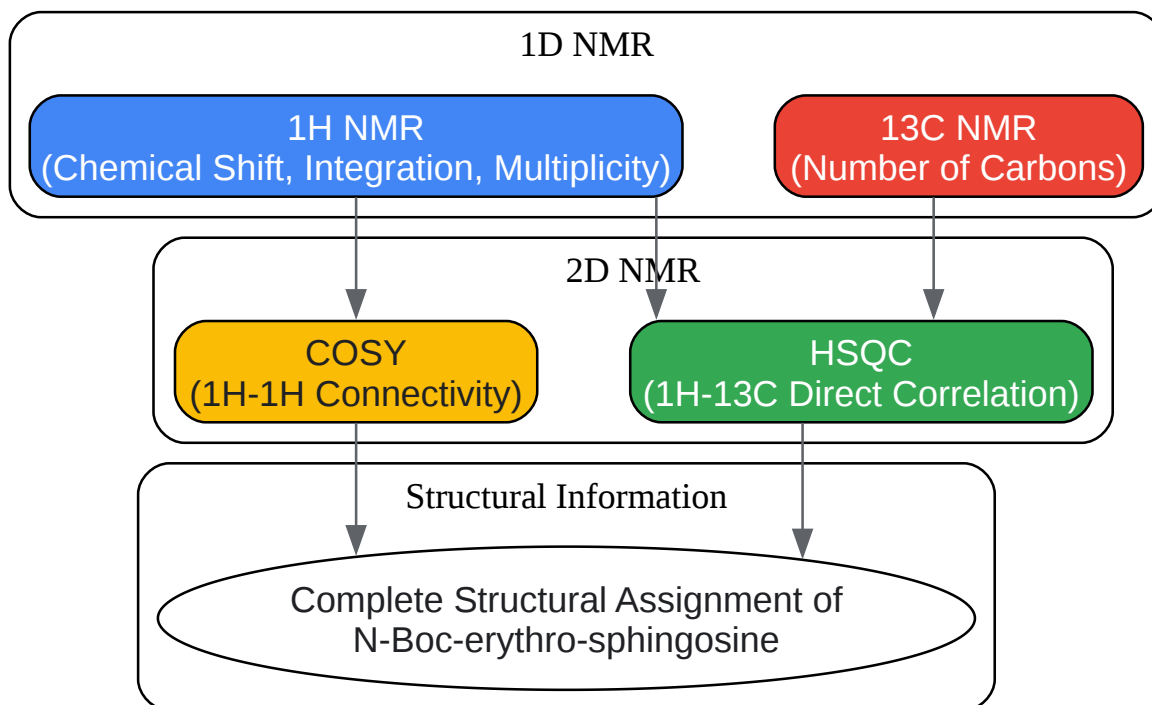
Mandatory Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis of **N-Boc-erythro-sphingosine**.



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Experimental workflow for NMR analysis.



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Logical relationships in NMR structural elucidation.

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References

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